molecular formula C25H25N3O5 B1684458 Gimatecan CAS No. 292618-32-7

Gimatecan

Cat. No.: B1684458
CAS No.: 292618-32-7
M. Wt: 447.5 g/mol
InChI Key: UIVFUQKYVFCEKJ-HIXOWBEXSA-N
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Description

Gimatecan is a novel oral lipophilic camptothecin derivative known for its potent antitumor activity. It is characterized by its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound has shown promising preclinical activity and is currently being investigated in clinical trials for various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gimatecan is synthesized through a series of chemical reactions starting from camptothecinThis modification enhances the lipophilicity and oral bioavailability of the compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of organic solvents and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Gimatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

Gimatecan has a wide range of scientific research applications, including:

Mechanism of Action

Gimatecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound induces DNA damage and prevents the replication of cancer cells. This leads to cell cycle arrest and apoptosis. The compound also activates the p53 pathway and suppresses the MYC pathway, contributing to its antitumor activity .

Comparison with Similar Compounds

Gimatecan is compared with other camptothecin derivatives such as:

    Topotecan: A water-soluble camptothecin used in cancer therapy.

    Irinotecan: Another camptothecin derivative with a broader spectrum of activity.

    SN-38: The active metabolite of irinotecan with potent antitumor effects.

This compound is unique due to its enhanced lipophilicity, oral bioavailability, and prolonged stability in the bloodstream. It has shown superior antitumor efficacy compared to irinotecan in preclinical studies .

Biological Activity

Gimatecan, a novel camptothecin analogue, has garnered attention for its potent antitumor activity through the inhibition of DNA topoisomerase I (TOP I). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates primarily by inhibiting TOP I, leading to DNA damage and subsequent cell cycle arrest and apoptosis. The following key processes characterize its mechanism:

  • Inhibition of Topoisomerase I : this compound binds to TOP I, preventing it from alleviating torsional strain in DNA during replication and transcription. This results in the accumulation of DNA breaks, which triggers cellular stress responses.
  • Induction of DNA Damage Response : The drug activates several checkpoint proteins, including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. These proteins play crucial roles in recognizing DNA damage and orchestrating repair or apoptosis pathways .
  • Cell Cycle Arrest : this compound induces S-phase arrest by upregulating the cyclin-dependent kinase inhibitor p21 while downregulating cyclin A and CDK2 levels. This disruption halts cell cycle progression and promotes apoptosis through enhanced expression of pro-apoptotic proteins like Bax and cleaved-caspases .

Efficacy in Cancer Models

This compound has been evaluated in various preclinical models, demonstrating significant antitumor effects across different cancer types:

Table 1: Summary of this compound's Antitumor Activity

Cancer TypeModel TypeDosage (mg/kg)Efficacy (TVI%)
Hepatocellular CarcinomaMouse Xenografts0.4 - 0.862 - 95
Malignant GliomaXenograftNot specifiedHigh activity noted
Esophageal Squamous Cell CarcinomaIn vitro/In vivoNot specifiedSuperior to irinotecan

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • In vitro studies showed this compound inhibited HCC cell proliferation with IC50 values ranging from 12.1 to 1085.0 nM. In vivo studies using mouse xenograft models demonstrated significant tumor growth suppression at doses as low as 0.4 mg/kg .
  • Esophageal Squamous Cell Carcinoma (ESCC) :
    • This compound exhibited stronger effects than irinotecan in inhibiting ESCC tumor growth. It induced S-phase arrest and apoptosis more effectively than its comparator drug, highlighting its potential as a superior therapeutic option .
  • Malignant Glioma :
    • Early studies indicated that this compound showed high activity against malignant glioma xenografts and had synergistic effects when combined with temozolomide .

Properties

CAS No.

292618-32-7

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11-/t25-/m0/s1

InChI Key

UIVFUQKYVFCEKJ-HIXOWBEXSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O

Appearance

Solid powder

Key on ui other cas no.

292620-90-7
292618-32-7

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Code names: LBQ707;  STI481;  Chemical structure name: 7tbutoxyiminomethylcamptothecin;  ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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